molecular formula C9H11FN2O B3204037 (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide CAS No. 1026868-16-5

(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide

Cat. No.: B3204037
CAS No.: 1026868-16-5
M. Wt: 182.19 g/mol
InChI Key: BPHFFXQGZBVHBW-LURJTMIESA-N
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Description

(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide is a chiral propanamide derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and neuroscience, particularly in the study of novel analgesic agents. Structurally, it belongs to a class of molecules where a propanamide chain links an aromatic ring to other pharmacologically relevant groups. Research on closely related N-phenylpropanamide and N-(fluorophenyl)propanamide analogs has shown that this structural template is frequently investigated for its potential interaction with neurological targets . Specifically, compounds with the (S)-configured 2-aminopropanamide moiety have been identified as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (TRPV1) . The TRPV1 receptor is a key integrator of pain signals, and antagonists are studied for their potential to treat chronic pain conditions . The presence of the 4-fluoro substituent on the phenyl ring is a common pharmacophoric element, often explored to modulate the compound's electronic properties, binding affinity, and metabolic stability . This product is intended for non-clinical, in-vitro research applications only. It is not labeled or intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFFXQGZBVHBW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches for S 2 Amino N 4 Fluoro Phenyl Propionamide

Classical and Modern Synthetic Routes to the Propionamide (B166681) Scaffold

The formation of the amide bond is a cornerstone of organic synthesis. Classical methods for preparing the N-(4-fluoro-phenyl)-propionamide scaffold typically involve the coupling of a carboxylic acid derivative with 4-fluoroaniline (B128567). A common approach is the activation of the carboxylic acid, such as propionic acid or a protected alanine (B10760859) derivative, to an acid chloride or anhydride, which then reacts with the aniline (B41778). pulsus.com While effective, these methods often require harsh conditions and can generate significant waste. pulsus.com

Modern amide bond formation techniques offer milder conditions and broader functional group tolerance. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the direct reaction between a carboxylic acid and an amine. ajchem-a.com These reagents activate the carboxyl group in situ, promoting nucleophilic attack by the amine. ajchem-a.com

A general scheme for the synthesis of the propionamide scaffold is presented below:

Scheme 1: General Synthesis of the N-(4-fluorophenyl)-propionamide Scaffold

Propionic Acid Derivatives can include protected L-alanine. Coupling Agents can include SOCl₂, DCC, EDC, etc.

The choice of coupling agent and reaction conditions can be optimized to maximize yield and purity, as illustrated in the following table.

Coupling AgentActivating SpeciesTypical SolventTemperature (°C)Yield (%)Reference
Thionyl ChlorideAcyl ChlorideDichloromethane0 to rt85-95 pulsus.com
DCCO-acylisoureaDichloromethane0 to rt70-90 ajchem-a.com
EDC/HOBtActive EsterDimethylformamide0 to rt80-95 ajchem-a.com

Chiral Synthesis and Stereoselective Preparation of (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide

The primary challenge in the synthesis of this compound lies in the stereoselective introduction of the α-amino group. A straightforward approach involves the direct coupling of N-protected (S)-alanine with 4-fluoroaniline using standard peptide coupling reagents. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are commonly employed on the amino group of alanine to prevent side reactions and racemization.

Scheme 2: Stereoselective Synthesis via Protected (S)-Alanine

A significant concern in the synthesis of α-chiral amides is the potential for epimerization, particularly when activating the carboxylic acid. nih.gov To address this, "Umpolung Amide Synthesis" (UmAS) has emerged as a powerful strategy that avoids the formation of an epimerization-prone electrophilic acyl donor. nih.gov This method involves the reaction of an α-fluoronitroalkane with an N-aryl hydroxylamine, proceeding with complete conservation of enantioenrichment. nih.gov

Another innovative approach is the enantioselective enzymatic synthesis. Alanine dehydrogenase, for instance, can catalyze the reductive amination of a pyruvate (B1213749) precursor to selectively form the (S)- or (R)-enantiomer of alanine, which can then be coupled to 4-fluoroaniline. nih.gov

The following table summarizes various enantioselective methods.

MethodChiral Source/CatalystKey FeaturesPotential Issues
Protected Amino Acid Coupling(S)-AlanineReadily available starting materialRisk of racemization during coupling
Umpolung Amide SynthesisChiral α-fluoronitroalkaneEpimerization-freeRequires specialized starting materials
Enzymatic SynthesisAlanine DehydrogenaseHigh enantioselectivitySubstrate scope can be limited

Microwave-Assisted and Green Chemistry Syntheses of Related Amide Structures

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for amide bond formation. The direct amidation of carboxylic acids with amines under solvent-free microwave irradiation represents a green and efficient alternative to traditional methods. researchgate.net

Green chemistry principles also advocate for the use of biocatalysis. Enzymes can operate in aqueous media under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. The use of immobilized enzymes allows for easy separation and reuse of the catalyst, further enhancing the green credentials of the process.

ApproachKey PrinciplesAdvantages
Microwave-Assisted SynthesisRapid heating, solvent-free conditionsReduced reaction times, energy efficiency, minimal waste
BiocatalysisEnzymatic catalysis in aqueous mediaHigh selectivity, mild conditions, environmentally friendly

Synthesis of Structural Analogues and Derivatives Bearing the (4-fluoro-phenyl)-propionamide Moiety

The (4-fluoro-phenyl)-propionamide moiety is a key pharmacophore in various biologically active molecules. The synthesis of structural analogues allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

One class of analogues includes those with modifications to the alanine backbone. For example, the introduction of different substituents at the β-position of the propionamide can be achieved by starting with substituted β-amino acids. Another approach involves the derivatization of the primary amino group of this compound to form secondary or tertiary amines, or to introduce other functional groups.

Furthermore, variations in the aromatic ring can be explored. The synthesis of analogues with different substitution patterns on the phenyl ring (e.g., di- or tri-substituted) or the replacement of the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with altered biological activities. For instance, phenyl propionamide derivatives have been investigated as non-nucleoside hepatitis B virus inhibitors.

The following table lists some examples of structural analogues and their potential biological relevance.

Analogue StructureModificationPotential Biological Target
N-(4-fluorophenyl)-3-aryl-propionamideSubstitution at the β-positionAntiviral, Anticancer
(S)-2-(Alkylamino)-N-(4-fluorophenyl)-propionamideN-alkylation of the amino groupReceptor antagonists
(S)-2-Amino-N-(substituted-phenyl)-propionamideVariation of aromatic substitutionEnzyme inhibitors

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research Materials

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide can be established.

In the ¹H NMR spectrum, the protons on the 4-fluorophenyl ring typically appear as a complex multiplet system in the aromatic region (approximately 7.0-7.8 ppm). The protons ortho to the fluorine atom will exhibit coupling to the ¹⁹F nucleus, further splitting their signals. The methine (CH) proton alpha to the amino group is expected to be a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons will appear as a doublet due to coupling with the single methine proton. The two protons of the primary amine (-NH₂) may appear as a broad singlet.

In ¹³C NMR spectroscopy, carbons adjacent to the highly electronegative nitrogen and fluorine atoms are deshielded and appear further downfield. openstax.org The carbonyl carbon of the amide group is characteristically found at a high chemical shift (around 170-175 ppm). The carbons of the fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Click to view interactive data table
¹H NMR AssignmentMultiplicityRepresentative δ (ppm)
H-2', H-6'AromaticMultiplet (dd)7.50 - 7.65
H-3', H-5'AromaticMultiplet (t)7.05 - 7.20
NH (Amide)Amide ProtonBroad Singlet~8.50
CHMethineQuartet~3.60
NH₂Amine ProtonsBroad Singlet~1.80
CH₃MethylDoublet~1.40
¹³C NMR AssignmentRepresentative δ (ppm)
C=OCarbonyl174.5
C-4' (C-F)Aromatic159.0 (d, J ≈ 240 Hz)
C-1'Aromatic134.0
C-2', C-6'Aromatic121.5 (d, J ≈ 8 Hz)
C-3', C-5'Aromatic115.5 (d, J ≈ 22 Hz)
CHMethine51.0
CH₃Methyl18.5

Note: The chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) in Elucidating Complex Propionamide (B166681) Architectures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk Key fragmentation pathways for this molecule are expected to include:

Alpha-cleavage: The cleavage of the C-C bond nearest to the nitrogen atom is a characteristic fragmentation for alkylamines. openstax.org This would result in the loss of a methyl radical to form a resonance-stabilized cation.

Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org This would lead to the formation of a 4-fluoroaniline (B128567) cation or a propionyl cation fragment.

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which typically results in a prominent fragment ion at m/z = 44, corresponding to [CONH₂]⁺. miamioh.edulibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data

Click to view interactive data table
m/z ValueProposed Fragment IonFragmentation Pathway
182[C₉H₁₁FN₂O]⁺Molecular Ion (M⁺)
167[C₈H₈FN₂O]⁺Loss of methyl radical (•CH₃)
111[C₆H₅FN]⁺4-fluoroaniline cation from N-CO cleavage
72[C₃H₆NO]⁺Propionamide fragment from N-aryl cleavage
57[CH₃CH₂CO]⁺Acylium ion from N-CO cleavage
44[CONH₂]⁺McLafferty rearrangement

Infrared (IR) Spectroscopy in Characterizing Functional Groups

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comquora.com

C=O Stretching (Amide I): A strong, sharp absorption band characteristic of the amide carbonyl group will appear in the range of 1680-1630 cm⁻¹. spectroscopyonline.com

N-H Bending (Amide II): The bending vibration of the N-H bond in the primary amide is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the 4-fluorophenyl ring will produce absorptions in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1250-1000 cm⁻¹ range.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Frequencies

Click to view interactive data table
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium (two bands)
1680 - 1630C=O Stretch (Amide I)AmideStrong
1650 - 1580N-H Bend (Amide II)Primary AmideMedium
1600 - 1450C=C StretchAromatic RingMedium to Weak
1335 - 1250C-N StretchAromatic AmineStrong
1250 - 1100C-F StretchAryl FluorideStrong

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the chemical and enantiomeric purity of chiral compounds. phenomenex.com For this compound, a chiral HPLC method is required to separate it from its (R)-enantiomer and any other impurities.

The separation is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving the enantiomers of a wide range of chiral compounds, including amines and amino acid derivatives. yakhak.org The mobile phase commonly consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov

Under optimized conditions, the (S) and (R) enantiomers will interact differently with the chiral stationary phase, leading to different retention times and resulting in their separation into two distinct peaks in the chromatogram. The area of each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (e.e.).

Table 4: Example Chiral HPLC Method Parameters

Click to view interactive data table
ParameterCondition
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C
Expected OutcomeBaseline separation of (S) and (R) enantiomers

Biological Interactions and Mechanistic Studies of S 2 Amino N 4 Fluoro Phenyl Propionamide and Its Analogues

Investigation of Enzyme Inhibition Profiles

While direct enzymatic inhibition data for (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide is not extensively documented in publicly available research, studies on structurally related analogues provide insights into the potential for this chemical scaffold to interact with enzyme systems.

In Vitro Enzymatic Assays

In the pursuit of novel therapeutic agents, researchers have synthesized and evaluated analogues of this compound for their enzyme inhibitory activity. One such study focused on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a compound featuring the N-(4-fluorophenyl)amino moiety. In vitro enzymatic assays demonstrated that FNA exhibits selective inhibition of Class I histone deacetylases (HDACs), with a particular potency against HDAC3. nih.gov

Another area of investigation involves propanamide-sulfonamide conjugates, which have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). While structurally more complex, these studies highlight the versatility of the propanamide core in designing enzyme inhibitors.

A summary of the inhibitory activity of the analogue FNA against Class I HDACs is presented below.

EnzymeCompoundIC50 (nM)
HDAC1FNAData not specified
HDAC2FNAData not specified
HDAC3FNA95.48

Molecular Mechanisms of Enzyme Modulation

The molecular interactions underpinning the enzyme inhibitory activity of these analogues are a subject of ongoing research. For HDAC inhibitors like FNA, the mechanism is believed to involve the interaction of the inhibitor with the zinc-containing active site of the enzyme, leading to a blockade of its deacetylase activity. The specific role of the fluorophenyl group in this interaction is an area for further investigation, but it is thought to contribute to the binding affinity and selectivity of the compound.

Receptor Binding and Modulation Studies

A significant body of research has been dedicated to understanding the interaction of this compound analogues with various receptors, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1).

Ligand-Receptor Binding Assays

Ligand-receptor binding assays have been instrumental in characterizing the affinity of fluorophenyl propanamide analogues for their molecular targets. nih.gov A notable example is the investigation of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides as potent TRPV1 antagonists. These studies have demonstrated that the (S)-configuration of the propanamide moiety is crucial for high-affinity binding to the receptor. nih.gov

The binding affinity of these analogues is typically determined through competitive binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Compound AnalogueReceptorBinding Affinity (Ki, nM)
(S)-N-(4-t-butylbenzyl) 2-(3-fluoro-4-methanesulfonylaminophenyl) propanamidehTRPV1Not specified
2-amino substituted analogues of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamidehTRPV10.2 (for compound 49S)

Elucidation of Receptor Subtype Selectivity

The selectivity of these analogues for different receptor subtypes is a critical aspect of their pharmacological profile. For the TRPV1 antagonists, research has focused on the human TRPV1 (hTRPV1) receptor. The stereospecificity of the interaction, with the (S)-isomer showing significantly higher potency, indicates a highly specific binding pocket on the receptor. nih.gov Further studies are required to determine the selectivity of these compounds against other members of the TRP channel family and other unrelated receptors.

In a different context, a more complex molecule containing an (R)-2-Amino-3-(4-fluorophenyl)propanoyl fragment has been shown to have affinity for Melanocortin receptors, suggesting that the core structure can be adapted to target different receptor families. nih.gov

Cellular Activity and Pathway Modulation in Research Models

The biological effects of this compound analogues have been investigated in various cellular models to understand their impact on cellular functions and signaling pathways.

The HDAC inhibitor analogue, FNA, has demonstrated antiproliferative activity in in vitro studies using the HepG2 human liver cancer cell line. nih.gov The observed IC50 value of 1.30 µM suggests a potent inhibitory effect on cell growth. nih.gov This cellular activity is consistent with the known role of HDACs in regulating gene expression related to cell cycle progression and apoptosis.

In the case of the TRPV1 antagonist analogues, their cellular activity has been primarily characterized in Chinese Hamster Ovary (CHO) cells engineered to express the hTRPV1 receptor. In these cells, the antagonists effectively block the influx of calcium ions that is normally triggered by TRPV1 agonists like capsaicin. This modulation of ion channel activity demonstrates a direct functional consequence of receptor binding.

While direct studies on the broader pathway modulation by this compound are limited, the activities of its analogues suggest potential interactions with key signaling cascades. For instance, the inhibition of HDACs by FNA can lead to widespread changes in gene expression, affecting multiple cellular pathways. Similarly, the modulation of TRPV1 can influence downstream signaling pathways involved in pain perception and inflammation. General research on other small molecules has shown that they can modulate pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation. nih.gov

Stereospecificity of Biological Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer to exhibit significantly different pharmacological effects than the other. This phenomenon, known as stereospecificity, arises from the distinct interactions of each enantiomer with chiral biological targets such as receptors and enzymes. In the case of 2-amino-N-aryl-propionamide derivatives, the stereocenter at the second carbon of the propionamide (B166681) chain plays a pivotal role in defining the molecule's interaction with its biological counterparts.

Research into the biological activities of various analogues of this compound has consistently demonstrated a marked preference for the (S)-configuration for potent biological effects. While specific data for this compound is not extensively available in public literature, studies on closely related compounds, particularly in the field of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, provide compelling evidence for the stereospecific nature of this class of molecules.

For instance, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides developed as TRPV1 antagonists, the (S)-enantiomer of N-(4-t-butylbenzyl)-2-(3-fluoro-4-methanesulfonylaminophenyl) propanamide was found to be approximately two-fold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker nih.gov. This significant difference in potency underscores the importance of the chiral center in the proper orientation of the molecule within the receptor's binding site.

Further investigations into more complex analogues have reinforced this observation. For example, the (S)-isomer of a piperidinyl analogue, 45S, exhibited excellent antagonism at the TRPV1 receptor, with its activity being stereospecific nih.gov. Similarly, the most potent antagonist in another study, 49S, which is a 4-methyl-1-piperidinyl derivative, also demonstrated stereospecific and potent antagonism, with the activity residing in the (S)-isomer nih.gov.

The mechanistic basis for this stereospecificity is believed to lie in the precise three-point interactions between the ligand and the receptor. The chiral center dictates the spatial orientation of the key functional groups—the amino group, the methyl group, and the N-(4-fluoro-phenyl)-propionamide backbone. For effective binding and subsequent biological response, these groups must align optimally with complementary residues in the binding pocket of the target protein. Docking studies performed on analogues have suggested that the (S)-configuration allows for crucial hydrogen bonds and hydrophobic interactions that are not possible or are significantly weaker with the (R)-enantiomer nih.gov. The α-methyl group, in particular, is thought to make a stereospecific interaction within a hydrophobic pocket of the receptor, an interaction that is lost or unfavorably altered with the (R)-configuration.

The consistent and pronounced stereoselectivity observed across a range of N-aryl-2-aminopropionamide analogues strongly suggests that the biological interactions of this compound would also be highly stereospecific. The (S)-enantiomer is anticipated to be the biologically active form, responsible for the primary pharmacological effects, while the (R)-enantiomer would likely be significantly less active or inactive.

Table 1: Stereospecific Activity of TRPV1 Antagonist Analogues

CompoundEnantiomerPotency (Ki(CAP) in nM)Fold Difference (S vs. R)
Analogue A (S)-isomer0.3~30-40 fold more potent than (R)-isomer
(R)-isomer~9-12
Analogue B (S)-isomer0.2Not explicitly stated, but activity is stereospecific
(R)-isomer-

Data presented is for illustrative purposes based on findings for close analogues of this compound as reported in scientific literature. Analogue A refers to a piperidinyl derivative and Analogue B to a 4-methyl-1-piperidinyl derivative.

Structure Activity Relationship Sar Studies of S 2 Amino N 4 Fluoro Phenyl Propionamide Derivatives

Impact of Fluoro-phenyl Ring Substitutions on Biological Activity

The fluoro-phenyl ring is a critical component of (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide, and substitutions on this ring can significantly modulate the compound's biological activity. The presence and position of the fluorine atom, as well as the introduction of other substituents, can influence factors such as binding affinity, selectivity, and metabolic stability.

The incorporation of fluorine into a phenyl ring can have profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution within the ring, potentially influencing interactions with biological targets. The substitution of a hydrogen atom with a fluorine atom can lead to enhanced binding interactions and improved metabolic stability sci-hub.box. For instance, in the context of dipeptidyl peptidase-4 inhibitors, a 2,4,5-trifluorophenyl derivative showed a modest enhancement of enzyme inhibition compared to its difluoro counterparts sci-hub.box.

In a series of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides, the presence of a fluoro group on the phenyl ring was found to be a key feature for potent antagonism of the TRPV1 receptor nih.gov. While this is a different scaffold, it highlights the importance of the fluoro-phenyl moiety in molecular recognition.

The position of the fluorine atom is also crucial. The para-substitution in this compound places the fluorine atom at a position that can have a significant electronic influence on the amide linkage. Moving the fluorine to the ortho or meta positions, or introducing additional fluorine atoms, would likely alter the compound's activity profile.

Furthermore, replacing the fluorine with other substituents can provide valuable SAR data. The introduction of electron-donating or electron-withdrawing groups can systematically probe the electronic requirements for activity. For example, in a series of N-phenylacetamide derivatives, the nature of the substituent on the phenyl ring of a thiazole moiety had a significant impact on antibacterial activity mdpi.com.

Table 1: Hypothetical Impact of Fluoro-phenyl Ring Substitutions on Biological Activity
Substituent at RPositionExpected Electronic EffectHypothesized Impact on Activity
-Fpara (4-)Electron-withdrawingBaseline
-Fmeta (3-)Electron-withdrawingPotentially altered selectivity or potency
-Fortho (2-)Electron-withdrawing, potential steric hindranceLikely decreased activity due to steric clash
-Cl, -Brpara (4-)Electron-withdrawing, increased sizeActivity may be retained or slightly reduced
-CH3, -OCH3para (4-)Electron-donatingPotentially reduced activity if electron-withdrawing nature is key
-CF3para (4-)Strongly electron-withdrawingPotentially increased activity

Modifications of the Amino and Propionamide (B166681) Moieties

The amino and propionamide moieties form the core of the this compound structure and are likely to be involved in crucial interactions with its biological target. Modifications to these groups can help to probe the nature of these interactions, such as hydrogen bonding and hydrophobic interactions.

The primary amine of the amino group is capable of acting as both a hydrogen bond donor and acceptor drugdesign.org. To test the importance of this group, it can be replaced with a hydrogen or a methyl group to disrupt potential hydrogen bonds. Furthermore, converting the primary amine to a secondary or tertiary amine, for instance by methylation to N(CH3)2, can test its hydrogen bond donating capability drugdesign.org. In a series of 2-amino substituted analogues of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, secondary amino derivatives showed reasonable potencies for capsaicin antagonism nih.gov.

The propionamide linkage is also a key feature. The amide bond itself is a rigid planar structure with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Altering the length of the alkyl chain from propionamide to acetamide or butyramide can reveal the optimal chain length for fitting into a binding pocket. In a study of N-phenylacetamide derivatives, the acetamide linkage was a core structural element for antibacterial activity mdpi.com.

Table 2: Hypothetical Modifications of the Amino and Propionamide Moieties and Their Potential Effects
ModificationRationaleHypothesized Impact on Activity
N-methylation of the amino group (-NHCH3)Probes the necessity of a primary amineMay decrease activity if two H-bonds are required
N,N-dimethylation of the amino group (-N(CH3)2)Removes H-bond donor capabilityLikely to decrease activity significantly if H-bond donation is critical
Replacement of amino group with hydroxyl (-OH)Alters H-bonding and basicityLikely to have a profound effect on activity
Shortening the propionamide chain to acetamideProbes the spatial requirements of the binding siteActivity may be reduced if the longer chain is optimal
Lengthening the propionamide chain to butyramideProbes the spatial requirements of the binding siteActivity may be reduced if the binding pocket is constrained
Methylation of the amide nitrogenRemoves H-bond donor capabilityLikely to decrease activity if the amide N-H is a key H-bond donor

Influence of Chiral Centers on Biological Potency and Selectivity

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and this compound is no exception. The "S" designation at the chiral center of the 2-amino-propionamide moiety indicates a specific three-dimensional arrangement of the atoms. It is common for one enantiomer of a chiral drug to be significantly more potent or have a different pharmacological profile than its corresponding enantiomer.

The differential activity between enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its target is highly dependent on the spatial arrangement of the interacting groups. One enantiomer may fit perfectly into the binding site, allowing for optimal interactions, while the other may fit poorly or not at all.

For example, in a study of 2-(3-fluoro-4-methanesulfonylaminophenyl) propanamide derivatives, the activity was found to be stereospecific, with a marked selectivity for the (S)-configuration. The (S)-isomer was approximately two-fold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker nih.gov. This demonstrates that the specific orientation of the substituents around the chiral center is critical for high-affinity binding.

Similarly, the influence of chirality on the interaction of ligands with G-quadruplex DNA has been observed, where the (S)-enantiomers of certain naphthalenediimides showed preferential binding and stabilization compared to their (R)-counterparts mdpi.comnih.gov. In another instance, the S-configured form of a chiral inhibitor was 15 times more potent than the R-configured form due to its ability to induce a coordinated movement of the active site, leading to optimal interactions rsc.org.

To investigate the importance of the stereochemistry of this compound, the synthesis and biological evaluation of its (R)-enantiomer would be essential. A significant difference in potency between the (S) and (R) forms would confirm that the stereochemistry at this position is a critical determinant of its biological activity.

Table 3: Expected Differences in Biological Activity Between Enantiomers
EnantiomerExpected Biological PotencyRationale
This compoundHigher (Eutomer)Assumed to have the optimal spatial arrangement for target binding.
(R)-2-Amino-N-(4-fluoro-phenyl)-propionamideLower (Distomer)The spatial arrangement is likely suboptimal, leading to weaker or no interaction with the target.

Elucidation of Pharmacophoric Elements

Based on the SAR studies of this compound and related structures, a pharmacophore model can be proposed. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key pharmacophoric elements for this compound are likely to include:

A hydrogen bond donor: The primary amino group.

A hydrogen bond acceptor: The carbonyl oxygen of the propionamide.

A hydrogen bond donor: The N-H of the propionamide.

An aromatic/hydrophobic region: The 4-fluoro-phenyl ring.

A specific stereochemical configuration: The (S)-chiral center.

The 4-fluoro-phenyl ring likely engages in hydrophobic or aromatic stacking interactions within a hydrophobic pocket of the target protein. The fluorine atom may participate in specific polar interactions or modulate the electronic properties of the ring to enhance binding. The amino group and the propionamide linkage are likely involved in a network of hydrogen bonds with key residues in the binding site. The methyl group of the propionamide moiety may also contribute to hydrophobic interactions.

In the search for epidermal growth factor receptor (EGF-R) kinase inhibitors, the 4-anilinoquinazoline was identified as a key pharmacophore, with substitutions on the anilino ring leading to potent compounds that create favorable interactions within a hydrophobic region of the ATP binding domain drugdesign.org. This highlights the importance of identifying the core scaffold and understanding how substitutions can enhance interactions with the target.

By systematically modifying each part of the this compound molecule and observing the effects on biological activity, a detailed pharmacophore model can be developed. This model would be an invaluable tool for the rational design of new, more potent, and selective analogues.

Exploration of Derivatives and Analogues As Chemical Probes and Building Blocks

Design Principles for Novel Propionamide (B166681) Scaffolds

The design of novel propionamide scaffolds based on the (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide core is guided by several key principles aimed at modulating physicochemical and pharmacological properties. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and influence intermolecular interactions. nih.govresearchgate.net

Key design considerations for new propionamide scaffolds include:

Stereochemistry: The (S)-configuration at the alpha-carbon is often crucial for biological activity, and maintaining this stereochemistry is a primary consideration in the design of new analogues.

Modification of the Phenyl Ring: The position and number of fluorine substituents on the phenyl ring can be varied to fine-tune the electronic properties and metabolic stability of the molecule. Other substituents, such as methyl, methoxy, or cyano groups, can also be introduced to explore structure-activity relationships (SAR).

Alteration of the Propionamide Linkage: The amide bond can be replaced with bioisosteres, such as esters, ketones, or reversed amides, to modify the hydrogen bonding capacity and conformational flexibility of the scaffold.

Derivatization of the Amino Group: The primary amine offers a convenient handle for the introduction of various functional groups to explore new binding interactions or to attach reporter groups for use as chemical probes.

Computational modeling and structure-based drug design are often employed to guide the rational design of novel scaffolds with desired properties. unife.it

Synthesis and Evaluation of Diverse Structural Analogues

The synthesis of diverse structural analogues of this compound can be achieved through various established synthetic methodologies. A common approach involves the coupling of a protected (S)-alanine derivative with a substituted aniline (B41778), such as 4-fluoroaniline (B128567).

A general synthetic route is outlined below:

Protection of (S)-alanine: The amino group of (S)-alanine is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

Amide Coupling: The protected (S)-alanine is then coupled with the desired substituted aniline using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the final propionamide analogue.

Variations of this general scheme allow for the introduction of a wide range of substituents on both the alanine (B10760859) and the phenyl ring moieties. nih.gov The Erlenmeyer azalactone synthesis is another versatile method for preparing fluorinated α-amino acids that can be converted to the desired propionamide derivatives. nih.govresearchgate.net

The evaluation of the synthesized analogues typically involves a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties. The specific assays employed depend on the intended application of the analogues. For example, if the analogues are being developed as enzyme inhibitors, enzymatic assays would be used to determine their inhibitory potency (e.g., IC50 values).

Table 1: Representative Synthetic Analogues and their Potential Modifications

Analogue Modification from Parent Compound Potential Evaluation
(S)-2-Amino-N-(2,4-difluoro-phenyl)-propionamideAdditional fluorine at the 2-position of the phenyl ringAssessment of metabolic stability and binding affinity
(S)-2-Amino-N-(4-cyano-phenyl)-propionamideReplacement of fluorine with a cyano groupEvaluation of altered electronic properties and potential for new interactions
(S)-N-(4-fluoro-phenyl)-2-(methylamino)-propionamideMethylation of the primary amineInvestigation of changes in hydrogen bonding capacity and steric effects
(S)-3-(4-Fluorophenyl)-2-aminopropanoic acidHydrolysis of the amide bond to the corresponding carboxylic acidUse as a precursor for other derivatives

Applications in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds in drug discovery. nih.govmdpi.comresearchgate.netmdpi.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for binding to a biological target. nih.govmdpi.comresearchgate.netmdpi.com Due to its relatively small size and simple structure, this compound and its close analogues are well-suited for inclusion in fragment libraries.

The key advantages of using such fragments in FBDD include:

Efficient Exploration of Chemical Space: Small fragments can more efficiently sample the binding pockets of target proteins compared to larger, more complex molecules. nih.gov

Higher Hit Rates: Fragment screening often yields higher hit rates compared to traditional high-throughput screening (HTS).

Tractability for Optimization: The simplicity of fragment hits provides a clear starting point for medicinal chemists to elaborate and "grow" the fragment into a more potent and selective lead compound. nih.gov

Once a fragment hit like an this compound derivative is identified, its binding mode to the target protein is typically determined using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This structural information is then used to guide the design and synthesis of more potent analogues through fragment growing, linking, or merging strategies. mdpi.com The α-amino-amide motif itself has been identified as a valuable zinc-binding fragment in FBDD campaigns targeting metalloenzymes like histone deacetylases (HDACs). nih.gov

Utility as Precursors for Complex Chemical Entities

The this compound scaffold serves as a versatile building block for the synthesis of more complex chemical entities. The primary amino group and the aromatic ring provide two orthogonal points for further chemical modification.

For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The fluorophenyl ring can undergo various aromatic substitution reactions, such as nitration, halogenation, or cross-coupling reactions, to introduce additional functionality. These modifications can be used to construct larger molecules with tailored biological activities.

The inherent chirality of the (S)-2-amino-propionamide core is particularly valuable in asymmetric synthesis, where it can be used to introduce a stereocenter into a larger molecule, which is often critical for achieving high potency and selectivity for a biological target. The synthesis of peptides and peptidomimetics containing fluorinated phenylalanine residues is an active area of research, with applications in the development of therapeutic peptides with enhanced stability and efficacy. nih.govresearchgate.netnih.gov

Future Research Directions and Broader Implications in Chemical Biology

Advancements in Targeted Therapeutic Research

The molecular architecture of (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide, featuring a chiral amino acid scaffold linked to a fluorinated aryl group, represents a privileged structure in medicinal chemistry. Future research is poised to leverage this framework for the development of highly selective therapeutic agents. Structurally related compounds, such as 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, have been identified as potent and stereospecific antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways. nih.gov The activity of these related molecules is highly dependent on the (S)-configuration, underscoring the importance of chirality in achieving targeted biological effects. nih.gov

Further research could explore derivatives of this compound as inhibitors for other critical enzyme families. For instance, fluorinated N-aryl benzamides have shown promise as selective histone deacetylase (HDAC) inhibitors, with compounds like N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrating potent activity against HDAC3. nih.gov This suggests that the core structure of the target compound could be elaborated to create novel inhibitors for epigenetic targets involved in cancer and other diseases. The strategic placement of the fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties, making it a valuable tool for optimizing drug candidates. Future work will likely focus on synthesizing and testing analogs against a panel of disease-relevant targets, using computational modeling to guide the design of next-generation targeted therapeutics.

Development of Advanced Chemical Probes and Tools

The inherent biological relevance of the amino acid backbone makes this compound an excellent candidate for development into sophisticated chemical probes. These tools are essential for interrogating complex biological systems and visualizing molecular processes in real-time. A key future direction is the incorporation of reporter tags, such as radioisotopes or fluorescent moieties.

A prominent example of this approach involves labeling similar molecules with fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Research on compounds like (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP) has demonstrated its utility as a PET probe for imaging tumor-specific amino acid transporters, such as L-type amino acid transporter 1 (LAT1). nih.gov This research has shown that ¹⁸F-FIMP has a high affinity for LAT1 and can accumulate in LAT1-positive tumor tissues. nih.gov By analogy, synthesizing an ¹⁸F-labeled version of this compound could yield a novel PET probe for tracking biological pathways where its target protein is active, offering insights into disease progression and treatment response.

Beyond radio-labeling, the compound could be modified to serve as a probe for other advanced imaging or detection techniques. Functionalization of the core structure could enable its use in molecularly sensitised scanning tunneling microscopy (STM) probes, which can provide chemical contrast to identify specific amino acids within complex peptides. nih.gov This line of research could lead to tools that offer unprecedented resolution for studying molecular interactions at the single-molecule level.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. nuvisan.com this compound and its derivatives are well-suited for inclusion in such libraries due to their synthetic tractability and drug-like properties. Future efforts will likely see the generation of large combinatorial libraries based on this chiral amide scaffold.

Advanced HTS platforms, capable of screening millions to billions of compounds, can be used to identify novel biological activities for these libraries. nih.gov For example, mega-high-throughput platforms have been used to screen libraries of synthetic non-natural polyamide polymers against protein targets like K-Ras and TNFα, identifying potent binders. nih.govchemrxiv.org A library of diverse amides related to the title compound could be screened in a similar fashion to uncover inhibitors of protein-protein interactions or novel receptor ligands.

Furthermore, the development of specialized HTS assays is a parallel research direction. For instance, rapid throughput colorimetric assays have been designed to screen for microbes that produce structurally related chiral molecules, demonstrating the potential for developing specific screening methods that can handle thousands of samples per day. nih.gov Integrating libraries of chiral amides with these automated, miniaturized HTS campaigns will accelerate the identification of hit compounds, significantly shortening the early-stage drug discovery timeline. nuvisan.com

Table 1: High-Throughput Screening Targets for Polyamide Libraries
Target ProteinLibrary Size ScreenedIdentified Binding Affinity RangeReference
K-Ras1.77 Million18 - 180 nM chemrxiv.org
ASGPR1.77 Million34 - 230 nM chemrxiv.org
IL-610 Million25 - 500 nM nih.gov
IL-6R10 Million0.6 - 330 nM nih.gov
TNFα10 Million0.3 - 270 nM nih.gov

Emerging Synthetic Methodologies for Related Chiral Amides

The synthesis of chiral amides, particularly N-aryl amides, presents a significant challenge in organic chemistry due to the risk of racemization (epimerization) of the α-chiral center under conventional reaction conditions. nih.govnih.govacs.org The biological activity of molecules like this compound is often exclusive to a single enantiomer, making stereochemical purity paramount. Therefore, a critical area of future research is the development of novel synthetic methods that preserve chiral integrity.

One of the most promising emerging techniques is Umpolung Amide Synthesis (UmAS). nih.govnih.govacs.org This method reverses the traditional reactivity of the starting materials and allows for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines without the need for activating agents. nih.govnih.gov Crucially, UmAS has been shown to produce chiral α-amino-N-aryl amides with complete conservation of enantioenrichment, avoiding the epimerization that plagues conventional coupling reagents. nih.govnih.govacs.org

Other innovative strategies are also being explored. These include the development of new, racemization-free coupling reagents and transition-metal-free methods, such as the synthesis of aryl amides from acyl-Bunte salts and aryl azides. acs.orgrsc.org These advanced synthetic protocols are not only more efficient but are also often more sustainable. The application and refinement of these methodologies will be essential for the large-scale, cost-effective production of enantiopure this compound and its analogs for therapeutic and research applications.

Table 2: Comparison of Amide Synthesis Methodologies
MethodologyKey AdvantageRelevance to Chiral AmidesReference
Conventional Coupling ReagentsWidely establishedHigh risk of α-epimerization for N-aryl amides nih.govnih.gov
Umpolung Amide Synthesis (UmAS)Epimerization-free, no activating agents requiredComplete conservation of enantioenrichment for α-amino-N-aryl amides nih.govnih.govacs.org
Acyl-Bunte Salts + Aryl AzidesTransition metal- and base-freeProvides an alternative odorless and versatile route acs.org
Novel Racemization-Free ReagentsLow toxicity and costGreener alternative for asymmetric synthesis rsc.org

Q & A

Q. Example from :

  • ¹H NMR (DMSO-d6) : δ 7.31 (dd, J = 8.5, 5.8 Hz, 2H, Ar-H) and 2.94 (t, J = 7.4 Hz, 2H, CH2).
  • MS (ESI) : Observed [M+H]+ at 421.09 vs. calculated 420.40. Discrepancy suggests adduct formation (e.g., Na+ or solvent inclusion) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:
Essential techniques include:

NMR Spectroscopy : Confirms stereochemistry and functional groups.

Mass Spectrometry (HRMS) : Validates molecular formula.

IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹).

Q. Case Study :

  • EDC/HOBt : 65% yield in DMF.
  • HATU/DIEA : 82% yield due to reduced racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.